5-amino-3-ethoxy-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-3-ethoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethoxy-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-ethoxy-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Similar in structure but lacks the ethoxy group.
5-Amino-4-hydroxyiminopyrazole: Contains a hydroxyimino group instead of the ethoxy group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another heterocyclic compound with similar biological activities.
Uniqueness
The presence of the ethoxy group in 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for specific applications in medicinal and industrial chemistry .
Properties
CAS No. |
111375-27-0 |
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Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-amino-5-ethoxy-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6-3(5(8)11)4(7)9-10-6/h2H2,1H3,(H2,8,11)(H3,7,9,10) |
InChI Key |
KDIIJOANVVXKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NN1)N)C(=O)N |
Origin of Product |
United States |
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